molecular formula C14H14F6O3 B8298489 Ethyl 4-[3,5-bis(trifluoromethyl)phenoxy]butanoate CAS No. 87964-28-1

Ethyl 4-[3,5-bis(trifluoromethyl)phenoxy]butanoate

Cat. No. B8298489
CAS RN: 87964-28-1
M. Wt: 344.25 g/mol
InChI Key: CZLJFYOZGUYSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04416687

Procedure details

A stirred charge containing 0.05 mole of ethyl-4-[3,5-bis-(trifluoromethyl)phenoxy]butyrate, 150 ml of ethyl alcohol, 8 g (0.1 mole) of 50% aqueous solution of sodium hydroxide and 25 ml of water was heated at reflux for 5 hours and at 25°-30° C. for 18 hours. After cooling to 5° C., 800 ml of water containing 15 g (0.15 mole) of concentrated hydrochloric acid was added slowly. After stirring at 0°-10° C. for one hour, the resulting solid was collected by filtration, washed with cold water and air dried at 25°-30° C. A product with a melting point of 85°-87° C. was obtained with a yield of 87%.
Quantity
0.05 mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:23])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[C:11]([C:19]([F:22])([F:21])[F:20])[CH:10]=1)C.[OH-].[Na+].Cl>O.C(O)C>[F:16][C:15]([F:17])([F:18])[C:13]1[CH:14]=[C:9]([CH:10]=[C:11]([C:19]([F:21])([F:22])[F:20])[CH:12]=1)[O:8][CH2:7][CH2:6][CH2:5][C:4]([OH:23])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(C)OC(CCCOC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring at 0°-10° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A stirred charge
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours and at 25°-30° C. for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with cold water and air
CUSTOM
Type
CUSTOM
Details
dried at 25°-30° C
CUSTOM
Type
CUSTOM
Details
A product with a melting point of 85°-87° C. was obtained with a yield of 87%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(C=1C=C(OCCCC(=O)O)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.